N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide typically involves multistep organic reactions. One common approach is the condensation of 3,4-dichloroaniline with a suitable bicyclic precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems are often employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s bicyclic structure allows it to fit into specific binding sites, enhancing its efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic amides and derivatives of 3,4-dichloroaniline. Examples include:
- N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylamide .
Uniqueness
What sets N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide apart is its specific bicyclic structure, which imparts unique chemical and biological properties. This structure enhances its stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-12-5-4-9(6-13(12)16)17-14(19)18-10-2-1-3-11(18)8-20-7-10/h4-6,10-11H,1-3,7-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKSYPURHXTCLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC(C1)N2C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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